molecular formula C8H10N2O5S B2746221 N-methoxy-N-methyl-4-nitrobenzenesulfonamide CAS No. 500887-46-7

N-methoxy-N-methyl-4-nitrobenzenesulfonamide

Cat. No. B2746221
CAS RN: 500887-46-7
M. Wt: 246.24
InChI Key: ZCNOWADAAVTGCH-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H10N2O5S . It has a molecular weight of 246.24 . The compound is also known by its CAS Number: 500887-46-7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O5S/c1-9(15-2)16(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and comprehensive characterization of a newly synthesized sulfonamide molecule, highlighting its structure through single-crystal X-ray diffraction (SCXRD) studies and various spectroscopic tools. Computational methods, including density functional theory (DFT), were employed to understand the structural and electronic properties, with findings showing excellent agreement between computational and experimental results (Murthy et al., 2018).

Preparation of Secondary Amines

Another research application demonstrated the versatility of 4-nitrobenzenesulfonamides in the preparation of secondary amines. These compounds, prepared from primary amines, underwent smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. This process underscores the importance of nitrobenzenesulfonamides in organic synthesis and amine protection strategies (Fukuyama et al., 1995).

Electrochemical Studies

Electrochemical studies of p-nitrobenzenesulfonamide and its derivatives explored the redox behavior and stability of radical anions formed during reduction processes. These studies provide insight into the electrochemical properties and potential applications of these compounds in various redox-related fields (Asirvatham & Hawley, 1974).

Biocatalytic Reduction

Research on the biocatalytic reduction of nitrobenzenes to less toxic compounds, such as aniline, using bioelectrochemical systems, demonstrates the environmental applications of nitrobenzenesulfonamides. This approach offers an efficient and eco-friendly method for the detoxification of pollutants (Wang et al., 2011).

Quantum Chemical and Molecular Dynamic Studies

The study on corrosion inhibition properties of piperidine derivatives on iron corrosion presents an application in the field of materials science. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors and inhibition efficiencies, offering valuable insights for developing corrosion inhibitors (Kaya et al., 2016).

properties

IUPAC Name

N-methoxy-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-9(15-2)16(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNOWADAAVTGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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